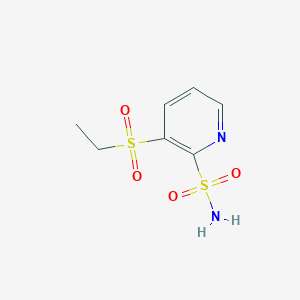

3-(Ethylsulfonyl)pyridine-2-sulfonamide

Descripción

3-(Ethylsulfonyl)pyridine-2-sulfonamide is a pyridine derivative featuring sulfonamide and ethylsulfonyl substituents at the 2- and 3-positions, respectively. This compound is structurally optimized for applications in agrochemicals and pharmaceuticals, leveraging its balanced lipophilicity and electronic properties .

Propiedades

IUPAC Name |

3-ethylsulfonylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-2-14(10,11)6-4-3-5-9-7(6)15(8,12)13/h3-5H,2H2,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJJLYQUHJURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869609 | |

| Record name | 3-(Ethylsulfonyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyridinesulfonamide, 3-(ethylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

117671-01-9 | |

| Record name | 3-(Ethylsulfonyl)-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117671-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylsulfonyl)pyridine-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117671019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinesulfonamide, 3-(ethylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Ethylsulfonyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethanesulfonyl)pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ETHYLSULFONYL)PYRIDINE-2-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO389IU6CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)pyridine-2-sulfonamide typically involves multiple steps:

Synthesis of Pyridine Derivative: The starting material, 2-bromo-3-ethylsulfonylpyridine, is prepared by bromination of 3-ethylsulfonylpyridine.

Sulfonation: The pyridine derivative undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-pyridinesulfonic acid.

Ethylsulfonylation: The sulfonic acid is then reacted with ethylsulfonyl chloride in the presence of a base such as pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Bromination: Conducted in large reactors with controlled temperature and stirring.

Sulfonation: Performed using continuous flow reactors to manage the exothermic nature of the reaction.

Ethylsulfonylation: Utilizes automated systems for precise addition of reagents and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

3-(Ethylsulfonyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfone group can be reduced to sulfides under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products

Oxidation: Yields sulfonic acids.

Reduction: Produces sulfides.

Substitution: Results in various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Ethylsulfonyl)pyridine-2-sulfonamide is primarily recognized for its role as a sulfonamide derivative with potential therapeutic benefits:

- Antimicrobial Activity: Sulfonamides are known for their antibacterial properties. Research indicates that this compound can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in microbial metabolism.

- Anti-inflammatory Effects: Some studies suggest that derivatives of pyridine sulfonamides exhibit anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

- Potential in Cancer Therapy: Emerging research indicates that sulfonamide compounds may play a role in cancer treatment by inhibiting specific enzymes involved in tumor growth and survival pathways.

Agricultural Applications

This compound is also associated with agricultural uses, particularly as a component of herbicides:

- Rimsulfuron Component: This compound is a metabolite of rimsulfuron, a selective herbicide used to control certain weeds in crops such as corn and soybeans. Its effectiveness stems from its ability to inhibit the growth of target plants while being less harmful to the crops .

- Environmental Impact Studies: Research on rimsulfuron has highlighted the environmental transformation of this compound, assessing its persistence and degradation in soil and water systems . Understanding these dynamics helps evaluate the ecological safety of using this herbicide.

Table 1: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 3-(Ethylsulfonyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-(Ethylsulfonyl)pyridine-2-sulfonamide with related pyridine derivatives:

Key Observations:

- Lipophilicity (Log P): The trifluoromethyl (–CF₃) and trimethylsilyl ethynyl groups in significantly increase lipophilicity (Log P ~3.2–3.5), favoring membrane permeability in hydrophobic environments. In contrast, this compound’s Log P (~1.2–1.5) reflects moderate polarity, ideal for systemic agrochemical activity .

- Solubility: The carboxylic acid group in ’s compound enhances water solubility (~1289 mg/L in analogs; see ), while the ethylsulfonyl group in this compound offers a balance between aqueous and lipid solubility .

- Biological Interactions: The sulfonamide group’s hydrogen-bonding capacity distinguishes it from sulfinyl analogs (e.g., ’s methanesulfinyl derivative), which exhibit reduced acidity and binding specificity .

Actividad Biológica

3-(Ethylsulfonyl)pyridine-2-sulfonamide, also known as 2-(aminosulfonyl)-3-(ethylsulfonyl)pyridine, is a compound with significant biological activity, particularly in the fields of cancer research and agricultural applications. This article explores its mechanisms of action, synthesis, and various biological activities based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O4S2

- Molecular Weight : 250.3 g/mol

- IUPAC Name : 3-ethylsulfonylpyridine-2-sulfonamide

- CAS Number : 117671-01-9

The compound features a sulfonamide group, which is a common pharmacophore in many medicinal compounds, suggesting potential therapeutic applications.

This compound has been identified primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical in regulating cell growth, proliferation, and survival, making them important targets in cancer therapy.

Key Findings from Research

- Synthesis of Derivatives : A series of sulfonamide methoxypyridine derivatives were synthesized using a scaffold hopping strategy. Among these derivatives, compound 22c exhibited strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM) .

- Inhibition Studies : The compound has shown promising results in inhibiting various isoforms of carbonic anhydrases (CAs), which are enzymes involved in physiological processes such as respiration and acid-base balance. Inhibition was assessed using a stopped-flow CO2 hydrase assay .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Its role as a dual inhibitor of PI3K/mTOR makes it a candidate for further development in cancer therapies.

- Herbicidal Applications : The compound has been noted for its herbicidal properties, contributing to agricultural practices by controlling unwanted plant growth .

Table 1: Inhibitory Activity of Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 22c | PI3Kα | 0.22 |

| 22c | mTOR | 23 |

| 1f | hCA I | < AAZ* |

| 1f | hCA II | < AAZ* |

*AAZ refers to acetazolamide, a standard reference compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Ethylsulfonyl)pyridine-2-sulfonamide, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via sulfonylation of pyridine derivatives. A key method involves reacting pyridine precursors with ethylsulfonyl chloride under basic conditions. For example, highlights the use of 3-picoline or 3,5-lutidine as bases to improve coupling efficiency in sulfonamide synthesis. Reaction temperature (room temperature vs. heated), solvent choice (e.g., pyridine or dichloromethane), and stoichiometric ratios of sulfonyl chloride to amine precursors critically affect yield and purity. Excess sulfonyl chloride may reduce side reactions but requires post-synthesis purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm the sulfonamide group (e.g., sulfonamide proton at ~10-12 ppm) and pyridine ring protons.

- HPLC/MS : High-resolution mass spectrometry validates molecular weight (CHNOS, MW 250.3).

- IR : Peaks near 1350 cm (S=O stretching) and 1150 cm (S-N bonds) are diagnostic.

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under varying pH (e.g., acidic/neutral conditions) and temperature are essential, as sulfonamides can hydrolyze under strong acidic/basic conditions. Storage in anhydrous environments at -20°C is recommended to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the sulfonamide group in targeted enzyme inhibition assays?

- Answer : Use kinetic assays (e.g., fluorometric or colorimetric) to monitor enzyme activity inhibition. For example, notes that sulfonamide derivatives often act as transition-state analogs for hydrolases or proteases. Pre-incubate the compound with the enzyme and measure residual activity using substrate-specific probes. Dose-response curves (IC) and molecular docking (e.g., AutoDock Vina) can elucidate binding modes .

Q. How should researchers address contradictions in reported yields when using different sulfonylation agents (e.g., ethylsulfonyl chloride vs. aryl sulfonyl chlorides)?

- Answer : Contradictions often arise from steric/electronic effects of the sulfonylating agent. For example, shows that bulky bases like 3,5-lutidine improve yields with aromatic sulfonyl chlorides but may hinder reactivity with smaller agents like ethylsulfonyl chloride. Systematic optimization of base strength, solvent polarity, and reaction time is critical. Purity of starting materials (e.g., anhydrous sulfonyl chloride) must also be verified via titration or NMR .

Q. What computational approaches are effective for studying the interaction of this compound with biological targets?

- Answer :

- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., using GROMACS).

- DFT Calculations : Analyze electronic properties (e.g., charge distribution on sulfonamide groups) to predict reactivity.

- QSAR Models : Corrogate structural features (e.g., sulfonyl group electronegativity) with bioactivity data from analogs in .

Q. What experimental strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/water) promotes crystal growth. demonstrates that triclinic crystal systems (space group P1) are common for sulfonamides. Use seeding techniques or additives (e.g., ionic liquids) to overcome polymorphism. Synchrotron radiation improves resolution for small crystals .

Q. How can regioselectivity be controlled during derivatization of the pyridine ring in this compound?

- Answer : Electrophilic substitution favors the 4-position due to electron-withdrawing effects of the sulfonamide group. For functionalization at the 5-position, use directing groups (e.g., boronic esters) in cross-coupling reactions (Suzuki-Miyaura). ’s method using DMAP as a catalyst in pyridine-based solvents can enhance selectivity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo models for this compound?

- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Perform metabolite profiling (LC-MS/MS) and compare with in vitro IC values. Adjust dosing regimens or use prodrug strategies to improve bioavailability. ’s structural analogs show that halogenation (e.g., chloro groups) can enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.